molecular formula C21H26N2O4S B2750818 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955596-12-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2750818
CAS RN: 955596-12-0
M. Wt: 402.51
InChI Key: JVONGLIZPDRYIW-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Zinc(II) Detection

One area of application involves the synthesis and evaluation of fluorescent probes for zinc(II) detection. The study of analogues related to Zinquin ester, a specific fluorophore for Zn(II), has been significant. Research describes the synthesis of isomers and their capacity to form fluorescent complexes with zinc(II), indicating their potential as sensitive probes for zinc(II) in biochemical assays (Kimber et al., 2003).

Inhibition of Protein Kinases

Another application is found in the development of inhibitors for cyclic AMP-dependent protein kinase (Protein Kinase A), which play a critical role in cell signaling pathways. Isoquinolinesulfonamides, including related compounds, have shown potent and selective inhibitory action against Protein Kinase A, offering insights into therapeutic interventions for diseases where protein kinase dysregulation is a factor (Chijiwa et al., 1990).

Antimicrobial Activity

Compounds structurally similar to N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide have been synthesized and tested for antimicrobial activity. Research has shown that certain benzenesulfonamide derivatives exhibit significant antimicrobial properties against a range of bacteria and fungi, suggesting their potential as templates for the development of new antimicrobial agents (Vanparia et al., 2010).

Catalytic Organic Synthesis

The use of related compounds in catalytic organic synthesis, particularly in the cyanation of chelation-assisted C-H bonds, demonstrates their utility in synthetic chemistry. Research shows that these compounds can facilitate the synthesis of various organic molecules, including benzonitrile derivatives, through efficient catalytic processes (Chaitanya et al., 2013).

Inhibitors for Carbonic Anhydrases

Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases, which are involved in various physiological processes including respiration, acid-base balance, and CO2 transport. The structural analysis of these inhibitors bound to carbonic anhydrase provides insights for designing selective inhibitors targeting specific isozymes for therapeutic applications (Mader et al., 2011).

properties

IUPAC Name

4-methoxy-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-10-9-16-5-6-18(12-17(16)13-23)22-28(25,26)20-8-7-19(27-4)11-15(20)3/h5-8,11-12,14,22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVONGLIZPDRYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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